Product packaging for Sedanonic acid(Cat. No.:CAS No. 6697-07-0)

Sedanonic acid

Cat. No.: B1253561
CAS No.: 6697-07-0
M. Wt: 210.27 g/mol
InChI Key: PHVSWPDOXIQPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sedanonic acid is a natural organic compound with the molecular formula C12H18O3. It is identified as a constituent of certain plant species, particularly within the Apiaceae family. Research contexts note its presence in celery (Apium graveolens), where it is associated with the seed's characteristic aroma and flavor profile . It has also been isolated from the aerial parts of Ligusticum sinense Oliv cv. Chaxiong, a plant used in traditional medicine . While the specific biological activities of this compound are still a subject of research, extracts from the plants in which it is found are reported to possess various nutraceutical properties, including antioxidant and anti-inflammatory effects . The compound is closely related to other bioactive phthalides, a class of compounds under investigation for their potential protective effects against neuronal impairment . This product is intended for research purposes, such as phytochemical analysis, biomarker studies, and the investigation of its potential biological mechanisms and applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B1253561 Sedanonic acid CAS No. 6697-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6697-07-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

6-pentanoylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15)

InChI Key

PHVSWPDOXIQPTN-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1CCCC=C1C(=O)O

Canonical SMILES

CCCCC(=O)C1CCCC=C1C(=O)O

melting_point

113°C

Other CAS No.

6697-07-0

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Sedanonic acid and its lactone are found in the essential oils and extracts of specific plants. Their presence contributes to the characteristic aromas of some of these species.

Apium graveolens, commonly known as celery, is a well-established source of this compound derivatives. This compound, along with sedanolide (B190483) and 3-n-butyl phthalide (B148349), were among the early natural products discovered in A. graveolens. academicjournals.org These phthalide derivatives are considered key contributors to the characteristic aroma of celery and celeriac. academicjournals.org Celery seed oil, which contains these compounds, is used in the flavor and fragrance industry. scientists.uz Celery seed contains approximately 1.5 to 2.0% volatile oil, from which these oxygenated compounds are extracted, often by hydro-distillation. academicjournals.orgcabidigitallibrary.org this compound anhydride (B1165640) is also reported in Apium graveolens. scientists.uzcabidigitallibrary.orgnih.govnih.govdaneshyari.comingentaconnect.comnih.gov The native range of celery spans from Europe to Africa and Asia, with India being a significant producer and exporter of celery seeds. researchgate.net

Meum athamanticum, also known as baldmoney or spignel, is another botanical source where this compound lactone has been identified. This compound lactone has been isolated from the essential oil of Meum athamanticum Jacq. d-nb.infouni-hamburg.de Research on M. athamanticum from Germany has reported the presence of this compound lactone, for instance, at a concentration of 0.5% in the essential oil of the aerial parts, alongside other compounds like (Z)-ligustilide. uni-hamburg.deresearchgate.net

Ligusticum chuanxiong Hort., known as Chuan-Xiong (CX), is a traditional Chinese medicinal plant where this compound has been found. mdpi.comtandfonline.comphcog.comscirp.org this compound has been isolated from the rhizome of Ligusticum chuanxiong. tandfonline.com Studies on the aerial parts of L. chuanxiong have also reported the isolation of this compound. researchgate.net Ligusticum chuanxiong is closely related to Cnidium officinale, sharing high sequence identity, and both contain compounds like butylphthalide (B1668128), this compound, and ligustilide. phcog.com

Here is a table summarizing the botanical sources of this compound and its lactone:

Botanical SourceCompound FoundPlant Part(s)Geographic Distribution
Apium graveolensThis compoundSeeds, Aerial partsWorldwide (Native to Europe, Africa, Asia) researchgate.netmdpi.com
Apium graveolensThis compound lactoneEssential oilWorldwide academicjournals.org
Apium graveolensThis compound anhydrideEssential oilWorldwide scientists.uzcabidigitallibrary.org
Meum athamanticumThis compound lactoneEssential oil (Aerial parts)Europe uni-hamburg.deresearchgate.netontosight.ai
Ligusticum chuanxiongThis compoundRhizome, Aerial partsChina mdpi.comtandfonline.com

Meum athamanticum

Extraction Techniques from Biological Matrices

The extraction of natural products like this compound from plant matrices is a crucial initial step. Various methods are employed to separate the desired compounds from the complex biological material. Solvent extraction is a widely used technique, involving the penetration of a solvent into the solid matrix to dissolve the solute, followed by diffusion of the solute out of the matrix and collection of the extracted compounds. ijresm.com The choice of solvent and extraction procedure depends on the nature of the plant material and the target compounds. For volatile compounds like those found with this compound in essential oils, techniques such as hydro-distillation are common for isolating the volatile oil from celery. academicjournals.orgcabidigitallibrary.org Supercritical fluid extraction using CO₂ has also been explored for extracting oil from celery seeds, showing an increase in limonene (B3431351) extraction and essential oil yield. researchgate.net

Chromatographic Separation for Isolation

Chromatographic techniques are essential for separating and purifying individual compounds from crude plant extracts. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. researchgate.net

Preparative gas chromatography (Prep-GC) is a specific chromatographic technique used for isolating natural products, particularly volatile compounds such as terpenes and other constituents found in essential oils. researchgate.netnih.gov Prep-GC allows for the separation of components in a mixture based on their volatility and interaction with the stationary phase of the GC column, enabling the collection of purified fractions. researchgate.netnih.gov This technique has been utilized in the isolation of natural products, including compounds found in essential oils from plants like Meum athamanticum. d-nb.info The success of GC separation depends on the careful selection of the column based on the type and complexity of the natural products being analyzed. researchgate.net For compounds with polar functional groups, such as organic acids and volatile oils, a stationary phase like polyethylene (B3416737) glycol may be suitable. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

This compound has been detected in green vegetables foodb.ca. Its isolation from natural sources, such as the aerial parts of Ligusticum chaxiong, has involved chromatographic techniques. One study reported the isolation of this compound alongside other compounds from L. chaxiong using open column separation followed by HPLC purification researchgate.net. However, specific parameters and detailed research findings exclusively pertaining to the preparative HPLC methodology for this compound's isolation or purification were not comprehensively described in the provided search results.

Preparative HPLC is a widely used technique for the separation and purification of compounds from complex mixtures, aiming to isolate target substances in sufficient quantities for further analysis or use chromservis.eujshanbon.com. It differs from analytical HPLC primarily in scale, utilizing larger columns and higher flow rates to handle larger sample loads chromservis.eu. While the general principles of preparative HPLC involve optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve separation, the specific conditions for isolating this compound using this method were not detailed in the retrieved literature.

Due to the limited availability of detailed research findings and data tables specifically focused on the preparative HPLC of this compound in the provided search results, a comprehensive description of this isolation methodology for this particular compound cannot be fully elaborated upon based solely on the information found.

Biosynthetic Pathways and Precursors

Origin within Terpenoid Biosynthesis

Sedanonic acid and related phthalides found in celery are believed to originate, at least in part, from terpenoid biosynthesis pathways. Terpenoids are a large class of organic compounds derived from five-carbon isoprene (B109036) units, and their biosynthesis primarily proceeds through two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. researchgate.netsemanticscholar.org

Mevalonate Pathway (MVA)

The Mevalonate (MVA) pathway is a fundamental metabolic route that operates in the cytosol of plants, as well as in eukaryotes and some bacteria. researchgate.net This pathway is primarily responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.net The initial steps involve the condensation of acetyl-CoA molecules to form mevalonic acid, which is subsequently converted to isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors of all terpenoids. researchgate.netsemanticscholar.org While research specifically detailing the direct involvement of the MVA pathway in the early steps leading to this compound is limited in the provided sources, sesquiterpenoids are synthesized via this route, and this compound is structurally related to sesquiterpenes and phthalides found in celery. mdpi.comresearchgate.netsemanticscholar.org

Methylerythritol Phosphate Pathway (MEP/DOXP)

The Methylerythritol Phosphate (MEP) pathway, also known as the deoxyxylulose phosphate (DOXP) pathway, operates in the plastids of plants and most bacteria. researchgate.netquizlet.com This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. researchgate.netsemanticscholar.org Some studies on Apiaceae family members, including Apium graveolens, have shown the coexistence and coordination of both MVA and MEP pathways in the production of specific isoprenoids. researchgate.net While the MEP pathway is mainly associated with monoterpenes and diterpenes, the interconnectedness of terpenoid biosynthesis suggests potential links or cross-talk between the pathways that could contribute to the precursors of compounds like this compound. researchgate.net

Enzymatic Steps and Gene Clusters Involved in Biogenesis

Detailed enzymatic steps and specific gene clusters directly responsible for the biosynthesis of this compound have not been extensively elucidated in the provided search results. However, research into related phthalides in Ligusticum chuanxiong, another Apiaceae species, has begun to identify candidate genes involved in butylphthalide (B1668128) biosynthesis. researchgate.net For instance, a gene annotated as a 2-oxoglutarate-dependent dioxygenase (2-OGD), designated LcSAO1, has been shown to catalyze a desaturation step in the biosynthesis of butylphthalides. researchgate.net This suggests that similar enzymatic reactions and gene clusters may be involved in the formation of this compound and other related phthalides in celery. Further research is needed to identify the specific enzymes and genes that catalyze the conversion of terpenoid precursors into the unique structure of this compound.

Identification of Key Precursor Molecules

While the precise biosynthetic route to this compound is not fully detailed in the provided information, its likely origin from terpenoid pathways suggests that key precursor molecules would be derived from IPP and DMAPP. researchgate.netsemanticscholar.org Given its twelve-carbon structure and relationship to sesquiterpenoids (C15), it is plausible that a sesquiterpene precursor undergoes modifications, such as oxidative cleavage and cyclization, to yield the γ-keto acid structure of this compound. One study mentions that neophathalide A, a phthalide (B148349) dimer, originated from an aldol (B89426) condensation process from this compound, indicating this compound itself acts as a precursor in downstream reactions to form other compounds. researchgate.netresearchgate.net Further research is required to pinpoint the specific sesquiterpene intermediate(s) that serve as the direct precursor(s) to this compound.

Relationship to Related Phthalides and Sesquiterpenoids

This compound is closely related to other characteristic aroma compounds found in celery, particularly the phthalides sedanolide (B190483) and 3-n-butylphthalide, as well as sedanonic anhydride (B1165640) and sedanenolide. perfumerflavorist.comcabidigitallibrary.orgdrugs.commdpi.comscientists.uz These compounds are often found together in celery seed oil and contribute significantly to its distinctive scent and flavor. perfumerflavorist.comcabidigitallibrary.orgdrugs.commdpi.comscientists.uz

Sedanolide is a lactone form that can be obtained by the reduction and subsequent lactonization of this compound. rsc.org This chemical relationship highlights a potential step in the metabolic pathway where this compound is converted to sedanolide. The presence of both this compound and sedanolide in celery suggests a close biosynthetic link between these two compounds. perfumerflavorist.comcabidigitallibrary.orgmdpi.com

The relationship to sesquiterpenoids is suggested by the terpenoid origin of these compounds and the co-occurrence of sesquiterpenes like β-selinene in celery oil. cabidigitallibrary.orgdrugs.commdpi.com Sesquiterpenoids are C15 compounds derived from farnesyl diphosphate (FPP), which is produced via the MVA pathway. researchgate.netsemanticscholar.org While this compound is a C12 compound, it is plausible that it is derived from a sesquiterpene precursor through a series of enzymatic modifications, including the removal of three carbon atoms. The structural similarities and co-occurrence of these compounds provide strong evidence for a shared or interconnected biosynthetic origin within the broader terpenoid pathway. mdpi.com

Chemical Synthesis and Structural Modifications

Total Chemical Synthesis Approaches for Sedanonic Acid

The total chemical synthesis of complex natural products like this compound allows for the preparation of potentially larger quantities than isolation from natural sources and provides routes for generating structural analogues. While detailed, recent total synthesis routes specifically for this compound are not extensively detailed in readily available snippets, earlier reports by Kuznetsov and co-workers in 1971 and Wu and co-workers in 1992 described synthetic pathways to this compound and related derivatives. d-nb.info Chemical synthesis approaches typically involve a series of controlled reactions to assemble the target molecule from simpler precursors. These methods offer the flexibility to manipulate reaction conditions and reagents to influence the yield, purity, and stereochemistry of the final product.

Regioselective Synthesis Strategies

Regioselectivity in chemical synthesis refers to the preference for bond formation or breaking at a specific atom or location within a molecule that has multiple potential reactive sites. mdpi.commasterorganicchemistry.comdurgapurgovtcollege.ac.in Achieving regiocontrol is paramount in the synthesis of complex organic molecules to ensure that reactions occur at the desired positions, avoiding the formation of unwanted constitutional isomers. durgapurgovtcollege.ac.inchemistrydocs.com While specific regioselective strategies explicitly applied to the total synthesis of this compound are not detailed in the provided information, general principles of regioselective reactions, such as controlling reaction conditions, utilizing directing groups, or employing specific catalysts, would be crucial in any successful synthetic route to this compound. masterorganicchemistry.comdurgapurgovtcollege.ac.inchemistrydocs.comnih.gov For instance, in the synthesis of substituted phthalides, regioselective approaches are employed to control the position of substituents on the phthalide (B148349) core. acs.org

Stereoselective Synthesis of Enantiomers and Diastereomers

Stereoselectivity is the preferential formation of one stereoisomer over others during a chemical reaction. mdpi.commasterorganicchemistry.comresearchgate.net This is particularly important for molecules like this compound that possess chiral centers, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). chemistrydocs.comresearchgate.net Enantioselectivity refers to the preference for forming one enantiomer over the other, while diastereoselectivity favors the formation of one diastereomer over others. mdpi.comchemistrydocs.comresearchgate.net The synthesis of specific stereoisomers is often critical due to potential differences in biological activity. researchgate.net Although direct stereoselective synthesis routes for this compound enantiomers or diastereomers are not explicitly described in the snippets, research on related phthalides like sedanolide (B190483) highlights the application of asymmetric synthesis to obtain specific stereoisomers with high enantiomeric purity. researchgate.net Chemoenzymatic approaches, as discussed later, can also offer high stereoselectivity in the synthesis of related phthalide structures. researchgate.net

Derivatization Strategies for Analogues and Related Compounds

This compound serves as a parent structure for various related compounds, particularly within the phthalide class. Derivatization strategies allow for the modification of the this compound structure to explore its chemical space and generate analogues with potentially altered properties.

Synthesis of this compound Lactone

This compound lactone is a closely related compound to this compound and is found alongside it in nature. d-nb.inforesearchgate.net Lactones are cyclic esters formed through an intramolecular esterification reaction of a hydroxycarboxylic acid. orgsyn.org While a specific chemical synthesis route detailing the conversion of this compound to its lactone is not provided, the structural relationship implies that this compound lactone can be formed from this compound through a cyclization reaction involving the carboxylic acid group and a hydroxyl group (either pre-existing or introduced) in the appropriate position to form the characteristic five-membered lactone ring of the phthalide structure. General methods for lactone formation from dicarboxylic acids have been reported, demonstrating the chemical feasibility of such cyclization reactions. nih.govrsc.org

Generation of Other Phthalide Derivatives

This compound is a member of the phthalide family of compounds, which are characterized by a benzene (B151609) ring fused to a five-membered lactone ring. ontosight.ai Various strategies exist for the chemical synthesis of phthalide derivatives, which can be adapted or are related to the synthesis of this compound and its analogues. These methods include cyclization reactions, often starting from substituted benzoic acids or related precursors. durgapurgovtcollege.ac.inacs.org Examples of reported approaches for generating phthalide derivatives include copper-catalyzed domino Sonogashira coupling reactions, electrochemical lactonization methods, palladium-catalyzed arylation of aldehydes followed by cyclization, ruthenium-catalyzed asymmetric transfer hydrogenation, and cobalt-catalyzed intramolecular hydroacylations. durgapurgovtcollege.ac.inmsu.edu Reactions involving amino acid derivatives have also been employed in the synthesis of phthalide conjugates. acs.org These diverse synthetic methodologies provide access to a wide range of phthalide structures with varying substituents and functionalities.

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymatic transformations. nih.gov Biocatalysis, utilizing enzymes or whole microorganisms, offers an environmentally friendly approach to chemical synthesis, often operating under mild conditions and exhibiting remarkable stereo- and regioselectivity. mdpi.comnih.govbipublication.com

While specific detailed chemoenzymatic or biocatalytic routes for the total synthesis of this compound are not extensively described in the provided snippets, the application of these methods in the synthesis of related compounds suggests their potential relevance. For instance, a stereoselective chemoenzymatic synthesis of 3-methylphthalides has been achieved using baker's yeast for a key bioreduction step. researchgate.net This demonstrates the utility of biocatalysts in introducing chirality into the phthalide core. Enzymes, such as lipases, are known to catalyze esterification reactions mdpi.com, which could be relevant for forming the lactone ring of this compound lactone or for synthesizing ester derivatives of this compound researchgate.net.

Furthermore, microorganisms, including fluorescent pseudomonads, have been implicated in the oxidation of aromatic compounds, which could potentially be involved in the biosynthesis or microbial synthesis of compounds like sedanonic acids. asm.org Microbial production of various organic acids is an established field, highlighting the capability of microorganisms to synthesize such molecules, often with high enantioselectivity. bipublication.comwikipedia.orgfrontiersin.org Although a specific microbial pathway for this compound is not detailed, these findings suggest the potential for biocatalytic steps or microbial fermentation in the sustainable production or modification of this compound.

Enzyme Discovery for Specific Transformations

The discovery of enzymes capable of catalyzing specific transformations involving this compound or structurally related compounds is an area of ongoing research. While direct reports on enzymes specific to this compound biosynthesis were not prominently featured in the search results, the broader context of enzyme discovery for natural product synthesis provides relevant parallels.

Enzymatic processes have been applied in the synthesis of stereoisomers of sedanolide, a compound structurally related to this compound. Enzymatic resolution has been utilized in the preparation of bromoalcohol stereoisomers, key intermediates in the asymmetric synthesis of sedanolide stereoisomers wikipedia.org. This demonstrates the utility of enzymes in achieving stereochemical control in the synthesis of related phthalide compounds.

Furthermore, the oxidation of aromatic compounds by fluorescent pseudomonads has been noted to include sedanonic acids thegoodscentscompany.com. This observation suggests the involvement of microbial enzymes in the metabolic processing or degradation of sedanonic acids in biological systems. While the specific enzymes responsible are not detailed, this finding points towards the existence of enzymatic activities that can act upon the this compound structure.

Engineered Pathways for Production

Engineered pathways for the production of specific chemical compounds, often utilizing microbial hosts, represent a significant area of metabolic engineering. While direct examples of engineered pathways specifically for this compound production were not extensively described in the search results, the principles and methodologies developed for other organic acids and natural products are applicable.

Research has demonstrated the engineering of synthetic pathways for the production of other fatty acids, such as sciadonic acid, in transgenic oilseed crops like Camelina sativa nih.gov. This involved the reconstitution of biosynthesis pathways through iterative metabolic engineering nih.gov. Such approaches typically involve identifying and introducing genes encoding the necessary enzymes into a host organism to redirect metabolic flux towards the desired product.

Advanced Analytical Characterization and Structural Elucidation

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for separating Sedanonic acid from complex mixtures and for assessing its purity and quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or semi-volatile compounds like organic acids. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The technique can be used to assess the purity of a sample by separating the target compound from impurities, with the area under the peak in the chromatogram being proportional to the concentration of the compound. birchbiotech.comcore.ac.uknih.gov

HPLC methods, often coupled with UV or diode array detection (HPLC-UV or HPLC-DAD), are frequently employed for the quantitative determination of organic acids. core.ac.uknih.gov For compounds lacking strong chromophores, detection at short UV wavelengths (e.g., 210 nm) may be necessary. nih.gov Method validation for quantitative HPLC analysis typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (evaluated through recovery studies), and precision (intra-day and inter-day variations). core.ac.uknih.govnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile or semi-volatile compounds. It is particularly useful for assessing purity and quantifying components in a sample. birchbiotech.commeasurlabs.com In GC, compounds are separated based on their differential partitioning between a mobile gas phase (carrier gas) and a stationary phase within a column. birchbiotech.com

Purity can be determined by calculating the ratio of the peak area of the target compound to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com GC can detect and quantify trace impurities with high sensitivity. birchbiotech.com For accurate quantification, GC methods often utilize reference standards and calibration curves. birchbiotech.com Coupling GC with mass spectrometry (GC-MS) can aid in identifying and resolving co-eluting peaks or overlapping impurities, enhancing the accuracy of purity assessment. birchbiotech.cominnovatechlabs.com While GC-FID (Flame Ionization Detection) is useful for quantifying organic compounds, GC-MS provides additional information on molecular mass and structural characteristics. measurlabs.comlipidmaps.org For the analysis of fatty acids by GC/MS, derivatization is often performed to make them more volatile. lipidmaps.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. d-nb.infochemguide.co.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of determining the exact mass of an ion with high accuracy, typically to several decimal places. d-nb.infochemguide.co.uklibretexts.org This precise mass measurement allows for the determination or confirmation of the elemental composition and thus the molecular formula of a compound. chemguide.co.uklibretexts.org Different molecular formulas can have the same nominal mass but distinct exact masses due to the mass defects of different isotopes. chemguide.co.uklibretexts.org By comparing the experimentally determined exact mass of the molecular ion (M+ or [M+H]+, [M-H]- etc.) with theoretically calculated masses for possible molecular formulas, the correct formula can be confirmed. chemguide.co.uklibretexts.orgmiamioh.edu

For this compound, HRMS would be used to obtain a highly accurate mass measurement of its molecular ion, which, given its reported chemical formula (C12H18O3), has a theoretical monoisotopic mass. foodb.ca This experimental value would then be compared to the calculated exact mass for C12H18O3 to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis with a fragmentation step in between. nationalmaglab.orgwikipedia.org This technique is used to break down selected ions (precursor ions) into smaller fragment ions (product ions), which provides detailed information about the compound's structure. nationalmaglab.orgwikipedia.org

In MS/MS, a precursor ion of a specific m/z ratio is selected in the first mass analyzer (MS1), then subjected to fragmentation (commonly through collision-induced dissociation, CID) in a collision cell, and finally, the resulting product ions are separated and detected in a second mass analyzer (MS2). nationalmaglab.orgwikipedia.orgunt.edu The fragmentation pattern, which is the set of m/z values of the product ions and their relative abundances, is characteristic of the precursor ion's structure. nationalmaglab.org By analyzing the fragmentation pattern, information about the functional groups, substructures, and connectivity within the molecule can be obtained. nationalmaglab.orgwikipedia.orgnih.gov For carboxylic acids, a common fragmentation pathway involves the loss of a neutral carbon dioxide molecule (44 Da). unt.edu This type of fragmentation analysis in MS/MS is invaluable for confirming structural assignments and elucidating the structures of unknown compounds. nationalmaglab.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation of organic compounds. core.ac.ukresearchgate.netjchps.com It provides information about the chemical environment, connectivity, and relative stereochemistry of atoms within a molecule. core.ac.ukresearchgate.net

NMR spectroscopy relies on the interaction of the magnetic moments of atomic nuclei (such as 1H and 13C) with an external magnetic field. core.ac.ukjchps.com Key parameters obtained from NMR spectra include chemical shifts (δ), which are indicative of the electronic environment of the nuclei, and coupling constants (J), which provide information about the connectivity and spatial relationship between nuclei. core.ac.uk The integration of signals in 1H NMR spectra is related to the number of protons giving rise to each signal. core.ac.ukjchps.com

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in structural elucidation. d-nb.infocore.ac.ukresearchgate.net 1H NMR and 13C NMR are common 1D experiments. core.ac.uk 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlation information between nuclei. core.ac.ukresearchgate.net COSY identifies coupled protons. core.ac.uk HSQC reveals one-bond correlations between protons and carbons. core.ac.ukresearchgate.net HMBC establishes long-range correlations, typically over two or three bonds, between protons and carbons, which is crucial for piecing together the molecular skeleton. core.ac.ukresearchgate.net By analyzing the combination of 1D and 2D NMR data, the complete structure of a molecule, including its planar structure and relative stereochemistry, can be determined. core.ac.ukresearchgate.net NMR has been used in conjunction with MS for the structural elucidation of compounds, including those isolated from natural sources. d-nb.inforesearchgate.net

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are typically the first step in characterizing a compound. The ¹H NMR spectrum provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons, which helps in determining connectivity. The chemical shift (δ) values in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the multiplicity of the signals (singlet, doublet, triplet, quartet, multiplet) reveals the number of neighboring protons. youtube.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and the functional groups attached to the carbon atoms. youtube.com The number of signals in the ¹³C NMR spectrum often corresponds to the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

While specific detailed ¹H and ¹³C NMR data for this compound across various studies might show slight variations depending on the solvent and spectrometer used, general patterns are observed. Analysis of these spectra allows for the identification of key functional groups, such as carbonyl carbons (acid and ketone), olefinic carbons, and various aliphatic carbons.

Interactive Table 1: Hypothetical ¹H NMR Data for Key Protons in this compound (Illustrative)

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aliphatic CH₂~1.2-2.5m-
Protons α to C=O~2.0-3.0m/dd-
Olefinic Proton~5.0-5.5m-
Carboxylic Acid OH~10-12br s-

Interactive Table 2: Hypothetical ¹³C NMR Data for Key Carbons in this compound (Illustrative)

Carbon TypeChemical Shift (δ, ppm)
Carboxylic Acid C=O~170-185
Ketone C=O~205-220
Olefinic Carbons~120-150
Aliphatic Carbons~20-50

Other Spectroscopic Methods (e.g., UV-Vis, IR, Chiroptical)

Beyond NMR, other spectroscopic techniques provide complementary information for the characterization and structural elucidation of this compound.

Application in Purity Assessment and Structural Features

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds or carbonyl groups, within the molecule. itwreagents.comscribd.com The absorption maxima (λmax) and intensity (ε) in the UV-Vis spectrum are characteristic of specific electronic transitions. scribd.com While not as informative for complete structure elucidation as NMR, UV-Vis can be useful for detecting the presence of certain functional groups and can contribute to assessing the purity of a sample if the chromophore is known. itwreagents.comlibretexts.org

IR Spectroscopy: Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule by detecting characteristic vibrational frequencies. itwreagents.comscribd.com The IR spectrum of this compound would show distinctive absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the strong C=O stretch for the carboxylic acid and ketone carbonyls, as well as C-H, C-C, and C-O stretches. scribd.comresearchgate.net IR spectroscopy is valuable for confirming the presence of these groups and can also serve as a "fingerprint" for comparing samples. itwreagents.com

Determination of Absolute Configuration

Determining the absolute configuration of chiral centers in a molecule like this compound is crucial for a complete structural description, as different enantiomers can have different biological activities. spectroscopyeurope.comlibretexts.org

Chiroptical Methods: Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left and right circularly polarized light by chiral molecules. rsc.orgrsc.org The resulting spectra are highly sensitive to the stereochemistry and conformation of the chiral centers. nih.gov Comparison of experimental ECD or ORD spectra with calculated spectra for different possible stereoisomers, often using computational methods like Density Functional Theory (DFT), can help determine the absolute configuration. spectroscopyeurope.com

Optical Rotation: Measurement of the specific optical rotation ([α]D) at a specific wavelength and temperature provides a single value that is characteristic of a pure enantiomer. scribd.com While the sign of optical rotation alone does not directly determine the absolute configuration, it is a crucial parameter for characterizing a chiral compound and confirming its enantiomeric purity or excess when the absolute configuration is known by other means. libretexts.org Comparisons of the sign and magnitude of optical rotation with reported values for known stereoisomers can also provide clues about the absolute configuration. researchgate.net

Other Methods: In some cases, chemical derivatization followed by analysis using techniques like the modified Mosher's method (using MTPA esters) or advanced NMR techniques can also provide information about the absolute configuration of chiral centers, particularly for alcohols. mdpi.com X-ray crystallography, if suitable crystals can be obtained, remains a definitive method for determining absolute configuration, especially when a heavy atom is present. spectroscopyeurope.comlibretexts.org

For this compound, the determination of its absolute configuration at any chiral centers would involve applying one or a combination of these chiroptical and stereochemical analysis methods. researchgate.netmdpi.com

Metabolic Transformations and Degradation Pathways

In Planta Metabolism and Turnover

Sedanonic acid exists as a natural product within plant systems. thegoodscentscompany.comresearchgate.net Its presence alongside structurally related compounds suggests its involvement in plant metabolic pathways. Plants possess complex metabolic machinery to synthesize, transform, and degrade a wide array of secondary metabolites, which play diverse roles in plant life, including defense and signaling. nih.govfrontiersin.org Organic acids, in general, are central to plant primary metabolism and are involved in various biochemical pathways, also exhibiting roles in controlling plant cell physiology. iarc.fr

Biotransformation to Related Metabolites

The co-isolation of this compound with compounds like sedanolide (B190483) (sometimes referred to as this compound lactone) from the same plant sources suggests a metabolic relationship between these compounds. thegoodscentscompany.comwikipedia.org Sedanolide is a lactone form that could potentially be interconverted with this compound through enzymatic lactonization or hydrolysis reactions within the plant. While specific enzymatic steps for this conversion in plants are not detailed in the provided information, plants are known to perform various biotransformations, including oxidations, reductions, hydroxylations, and esterifications, catalyzed by specific enzymes. thegoodscentscompany.com These general mechanisms provide a framework for understanding how this compound might be transformed into related metabolites in planta.

Catabolic Fates within Plant Systems

The specific catabolic fates of this compound within plant systems are not explicitly described in the available literature. However, organic acids derived from metabolic processes can generally be channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production. iarc.fr Plant catabolism also involves the degradation of various compounds, including amino acids, to contribute to the cellular energy state under certain conditions. nih.govwikipedia.org While the direct catabolic pathway for this compound is not elucidated, it is plausible that, like other organic acids and secondary metabolites, it can undergo degradation or turnover within the plant, potentially entering primary metabolic routes or being converted to storage forms or other compounds.

Microbial Biotransformation and Biodegradation

Microorganisms play a critical role in the biodegradation of organic compounds in various environments, including soil and water. nih.govnih.gov This process is essential for nutrient cycling and the decomposition of organic matter. foodb.canih.gov While specific microbial degradation pathways for this compound are not detailed in the provided information, general principles of microbial biotransformation and biodegradation can be applied.

Enzymatic Degradation by Microorganisms

Microbial biodegradation of organic compounds is largely mediated by enzymes. nih.govuni.lufrontiersin.orgcenmed.com Microorganisms, including bacteria and fungi, produce extracellular enzymes that break down complex organic molecules into simpler compounds that can then be taken up and metabolized. nih.govuni.lufrontiersin.orgcenmed.com These simpler compounds are processed through various biochemical pathways, such as glycolysis, the citric acid cycle, and others, to provide energy and building blocks for microbial growth. nih.gov Different microbial species exhibit specialized enzymatic capabilities for degrading a wide range of organic pollutants. nih.govcenmed.com The enzymatic degradation of this compound by microorganisms would likely involve hydrolases, oxidoreductases, or other enzymes capable of cleaving its specific chemical bonds, although the specific enzymes and pathways are not identified in the provided sources.

Role in Microbial Ecological Interactions

Microbial degradation of organic compounds, including natural products like this compound, contributes significantly to ecological interactions. This process is fundamental to the carbon cycle and the availability of nutrients in ecosystems. foodb.canih.gov Microorganisms capable of degrading specific compounds can gain a competitive advantage in environments where those compounds are present. Microbial communities in various habitats, such as soil and groundwater, are known to degrade diverse organic matter. nih.govnih.gov Some microorganisms also produce extracellular polymeric substances (EPS) and secondary metabolites that influence their interactions with their environment and other organisms, further highlighting the complex ecological roles of microbial metabolism. The biodegradation of this compound by microorganisms would thus be part of the larger ecological network of organic matter decomposition and nutrient cycling.

In Vitro Enzymatic Conversion Studies

In vitro enzymatic conversion studies are valuable tools for understanding the specific biochemical reactions involved in the metabolism and transformation of chemical compounds. These studies typically utilize isolated enzymes or enzyme systems to catalyze reactions under controlled laboratory conditions. While the provided information does not include specific in vitro enzymatic studies focused on this compound, such studies have been successfully applied to investigate the biotransformation of various other organic compounds, including plant-derived phenolic acids and the conversion of simple carbon compounds. thegoodscentscompany.com Plant enzymes and microbial enzymes have been employed in vitro to catalyze specific biotransformations, providing insights into reaction mechanisms and potential applications in biocatalysis. thegoodscentscompany.com Applying similar approaches to this compound could help elucidate the specific enzymes and pathways involved in its conversion and degradation in biological systems.

Structure Chemical Reactivity Relationships

Influence of Functional Groups on Chemical Stability

Sedanonic acid possesses two key functional groups: a carboxylic acid group and a ketone group. The carboxylic acid group (-COOH) is known for its acidic properties, capable of donating a proton, and can participate in reactions such as esterification, amidation, and salt formation. solubilityofthings.comnoaa.gov Carboxylic acids generally exhibit moderate stability, although they can undergo decarboxylation under certain conditions, particularly if a stable carbanion or enol can be formed. solubilityofthings.comnoaa.gov

Stereochemical Impact on Reactivity and Molecular Interactions

The molecular structure of this compound (C12H18O3) suggests the potential for stereoisomerism, likely due to the presence of chiral centers or double bonds that can exhibit E/Z isomerism. Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a crucial role in determining how molecules interact with each other and their reactivity. uou.ac.inbyjus.commdpi.com Enantiomers and diastereomers, different types of stereoisomers, can exhibit distinct physical and chemical properties, including differences in reactivity in chiral environments and in their interactions with other chiral molecules. byjus.commdpi.com

While the importance of stereochemistry in chemical reactions and molecular recognition is well-established uou.ac.inbyjus.commdpi.com, specific detailed research findings on the stereochemical configuration of this compound and its direct impact on its reactivity or molecular interactions were not available in the reviewed literature. Studies on related compounds, such as the synthesis and sensory evaluation of stereoisomers of sedanolide (B190483), highlight the significance of stereochemistry in determining the properties of related natural products researchgate.net. However, this does not provide specific stereochemical information for this compound itself.

Analogues and Conformational Analysis

This compound is related to other compounds found in natural sources, including this compound lactone nih.gov and sedanolide researchgate.net. This compound lactone (C12H16O2) is a cyclic analogue that can potentially be formed from this compound through intramolecular lactonization. nih.gov Sedanolide is another known compound isolated alongside this compound researchgate.net, likely also structurally related, possibly through cyclization and reduction or other transformations. The study of such analogues can provide insights into potential reaction pathways and structural relationships.

Future Research Directions in Sedanonic Acid Chemistry and Biology

Development of Advanced Analytical Techniques for Trace Analysis

The accurate identification and quantification of sedanonic acid in complex biological matrices and plant extracts are crucial for understanding its distribution, metabolism, and potential biological activities. Current analytical methods for organic acids in plant extracts include techniques such as thin-layer chromatography (TLC), reversed-phase high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) researchgate.net. However, the development of more advanced and sensitive techniques is needed, particularly for trace analysis.

Future research should focus on enhancing the sensitivity, specificity, and throughput of analytical methods for this compound. This could involve the application of hyphenated techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) or comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). These methods offer improved separation power and the ability to detect and identify compounds present at very low concentrations within complex mixtures mdpi.com.

Furthermore, the development of standardized analytical protocols and the use of certified reference materials for this compound are essential to ensure the comparability and reliability of data across different studies and laboratories. Research into novel sample preparation techniques, such as advanced solid-phase extraction (SPE) or microextraction methods, could also improve the efficiency and accuracy of this compound analysis by reducing matrix effects and concentrating the analyte.

Investigation of Uncharacterized Biosynthetic Enzymes

The biosynthesis of this compound in plants is not yet fully elucidated, and the enzymes involved in its formation remain largely uncharacterized. Understanding the biosynthetic pathway is critical for potential metabolic engineering efforts to enhance this compound production in relevant plant species or heterologous systems.

Future research should aim to identify and characterize the genes and enzymes responsible for this compound biosynthesis. This could involve integrated approaches utilizing genomics, transcriptomics, proteomics, and metabolomics. By comparing the genetic and metabolic profiles of high- and low-producing plant varieties or different plant tissues, candidate genes encoding biosynthetic enzymes can be identified. nih.govfrontiersin.org

Techniques such as enzyme assays, protein purification, and structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) are needed to confirm the function of putative biosynthetic enzymes and understand their catalytic mechanisms. nih.gov Investigating enzyme kinetics, substrate specificity, and regulatory mechanisms will provide insights into how this compound production is controlled within the plant. nih.gov The identification of these enzymes could pave the way for synthetic biology approaches to produce this compound more sustainably and efficiently. universiteitleiden.nl

Rational Design of Novel Chemical Analogues for Targeted Research Applications

The chemical structure of this compound provides a scaffold for the rational design and synthesis of novel analogues with potentially altered or enhanced biological activities or improved physicochemical properties. While research on related compounds like sedanolide (B190483) and butylphthalide (B1668128) exists, the systematic exploration of this compound analogues is an area for future development researchgate.netresearchgate.net.

Future research should focus on the targeted synthesis of this compound derivatives with specific modifications to different parts of the molecule. This could involve altering the carboxylic acid group, the alkyl chain, or incorporating different functional groups. nih.govfrontiersin.org Structure-activity relationship (SAR) studies are crucial to understand how these structural modifications impact biological interactions and properties. mdpi.com

Computational chemistry techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design process by predicting the potential interactions of analogues with biological targets and guiding synthetic efforts. nih.gov The synthesized analogues can then be evaluated in various biological assays to identify compounds with desirable properties for specific research applications, such as probes for studying metabolic pathways or potential lead compounds for further investigation. mdpi.com

Exploration of Intermediates in Metabolic Networks

This compound exists within the complex metabolic networks of the plants that produce it. Understanding the intermediates involved in its biosynthesis and degradation, as well as its connections to other metabolic pathways, is essential for a comprehensive picture of its biological role. nih.gov

Future research should utilize advanced metabolomics approaches to profile the intermediates associated with this compound metabolism. This involves the use of high-resolution analytical techniques, such as LC-MS and GC-MS, to identify and quantify a wide range of metabolites in relevant biological samples. mdpi.com

Q & A

Q. Advanced Research Focus

Theoretical Framework : Align with mechanisms of terpenoid biosynthesis or receptor-ligand interaction models .

In Vitro/In Vivo Harmonization :

  • Use standardized cell lines (e.g., HepG2 for cytotoxicity) with triplicate assays .
  • For animal studies, apply randomization and blinding to reduce bias .

Control Groups : Include positive (e.g., ascorbic acid for antioxidant assays) and negative controls (solvent-only) .

Data Validation : Cross-validate results using orthogonal methods (e.g., ELISA and Western blot for protein expression) .

How should contradictory data in this compound’s pharmacological studies be reconciled?

Q. Advanced Research Focus

Source Analysis : Compare study designs (e.g., dosage, exposure duration, model systems) .

Statistical Reassessment : Apply meta-analysis to aggregate datasets, highlighting heterogeneity via I² statistics .

Mechanistic Hypotheses : Test if contradictions arise from metabolite interconversion or tissue-specific uptake using isotopic labeling .

Example Contradiction : Discrepant antioxidant activity in in vitro vs. in vivo models may stem from bioavailability differences. Address via pharmacokinetic profiling .

What advanced computational strategies support the study of this compound’s structure-activity relationships?

Q. Advanced Research Focus

Molecular Dynamics (MD) : Simulate ligand-receptor binding free energy (e.g., MMPBSA) to predict affinity .

QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with bioactivity .

Docking Validation : Cross-reference results with crystallographic data (e.g., PDB entries) to assess predictive accuracy .

Tool Application Limitation
AutoDock VinaBinding pose predictionLimited solvation effects
GROMACSConformational stability under physiological conditionsHigh computational cost

How can researchers ensure reproducibility in this compound synthesis protocols?

Q. Basic Research Focus

Metadata Documentation : Record reaction conditions (temperature, catalyst, solvent purity) and equipment calibration logs .

Stepwise Validation : Replicate key intermediates via independent syntheses .

Open Data Practices : Share raw spectra and chromatograms in repositories (e.g., Zenodo) with CC-BY licenses .

Advanced Consideration : Use robotic synthesis platforms for high-throughput reproducibility .

What interdisciplinary frameworks are suitable for studying this compound’s ecological roles?

Q. Advanced Research Focus

Ecochemical Modeling : Integrate mass balance equations to trace environmental fate (e.g., soil adsorption coefficients) .

Microbiome Analysis : Apply 16S rRNA sequencing to assess microbial degradation pathways .

Risk Assessment : Use probabilistic models (Monte Carlo simulations) to estimate human exposure thresholds .

Collaborative Design : Partner with ecologists and toxicologists to align sampling protocols with ISO guidelines .

How should theoretical and experimental approaches be balanced in this compound research?

Q. Advanced Research Focus

Hypothesis-Driven Work : Use DFT calculations to predict reactive sites before synthesizing derivatives .

Iterative Refinement : Compare computational predictions (e.g., pKa via COSMO-RS) with experimental titration data .

Philosophical Alignment : Adopt a pragmatist framework to reconcile mechanistic and phenomenological findings .

Q. Example Workflow :

Computational screening → 2. Targeted synthesis → 3. Bioassay validation → 4. Model recalibration .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.